molecular formula C10H9BrN4O2 B2883589 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 2034362-64-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No. B2883589
M. Wt: 297.112
InChI Key: XVEDFDLLZXYPAG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, and a bromofuran moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,3-triazole ring and the azetidine ring are both heterocyclic structures, meaning they contain atoms of at least two different elements . The bromofuran moiety contains a bromine atom attached to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the 1,2,3-triazole ring might participate in nucleophilic substitution reactions, while the bromine atom in the bromofuran moiety could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring might increase its polarity, potentially making it more soluble in polar solvents .

Future Directions

The future research directions for this compound could involve exploring its potential uses. Given the presence of the 1,2,3-triazole ring, it might be interesting to investigate its potential biological activity. Additionally, modifications of the compound, such as replacing the bromine atom with other groups, could be explored to tune its properties .

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEDFDLLZXYPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

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